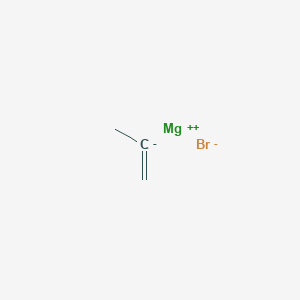

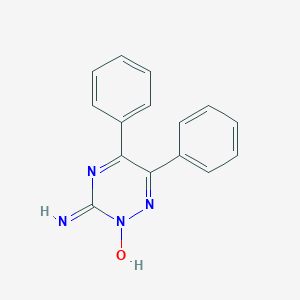

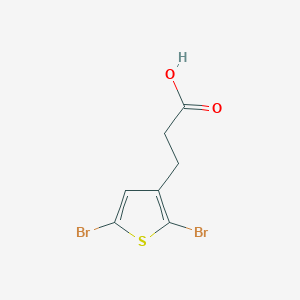

![molecular formula C11H12O B077393 1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS No. 14063-86-6](/img/structure/B77393.png)

1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Descripción general

Descripción

1-[(1R,2R)-2-phenylcyclopropyl]ethanone, commonly referred to as PCP, is a dissociative drug that was first synthesized in the 1950s. It was initially developed as an anesthetic, but its use was discontinued due to its severe side effects. PCP has since been classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA) due to its high potential for abuse and addiction.

Aplicaciones Científicas De Investigación

Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, including derivatives of (1R,2R)-2-phenylcyclopropyl ethanone, leads to the formation of tryptamine derivatives. This method has proven effective in synthesizing enantiomerically pure tryptamine (Salikov et al., 2017).

Preparation of Chiral Intermediates : The compound has been used in the development of processes for preparing chiral intermediates, such as in the synthesis of Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

Antimicrobial Activity : Research on the synthesis and antimicrobial activity of related compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, demonstrates the potential of these compounds in pharmaceutical applications (Wanjari, 2020).

Photoremovable Protecting Group for Carboxylic Acids : The compound has been used as a photoremovable protecting group for carboxylic acids, introducing a method for protecting various carboxylic acids and releasing them efficiently upon photolysis (Atemnkeng et al., 2003).

Synthesis of Agricultural Fungicides : It has been utilized in the synthesis of key intermediates for agricultural fungicides, such as prothioconazole (Ji et al., 2017).

Lewis Acid-Mediated Reactions : The compound is involved in Lewis acid-mediated reactions with various reagents, contributing to the synthesis of complex organic structures (Shi et al., 2008).

Biochemical Studies : It has been used in biochemical studies like the catalytic oxidation by cytochrome P450cam, contributing to the understanding of enzymatic mechanisms (Miller et al., 1992).

Photochemical Transformations : The compound is involved in switchable light vs acid-induced transformations of complex framework compounds, demonstrating its utility in photochemical studies (Kobzev et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on uncovering these pathways to provide a comprehensive understanding of the compound’s mechanism of action.

Result of Action

The molecular and cellular effects of this compound’s action are yet to be determined . These effects can be elucidated through in-depth studies on the compound’s interaction with its targets and the subsequent changes that occur.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .

Propiedades

IUPAC Name |

1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKRVDCVJRDOBG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

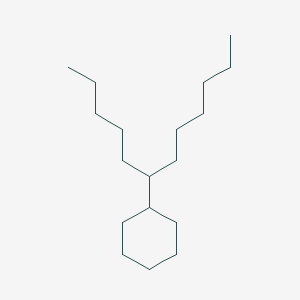

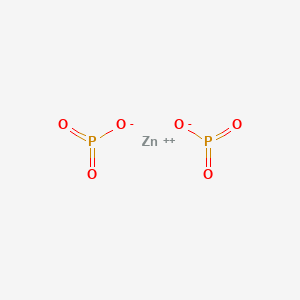

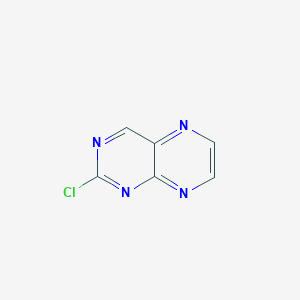

![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)